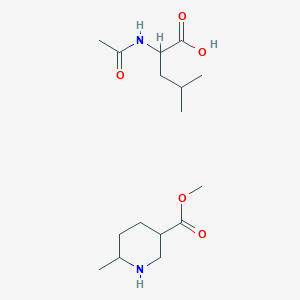

Methyl (3S,6R)-6-methylpiperidine-3-carboxylate acetyl-L-leucinate

Description

Methyl (3S,6R)-6-methylpiperidine-3-carboxylate acetyl-L-leucinate is a chiral piperidine derivative featuring two distinct ester functionalities: a methyl ester at position 3 of the piperidine ring and an acetyl-L-leucinate group. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility, often serving as scaffolds for enzyme inhibitors or prodrugs. The acetyl-L-leucinate moiety may enhance lipophilicity or act as a prodrug component, facilitating cellular uptake .

Properties

IUPAC Name |

2-acetamido-4-methylpentanoic acid;methyl 6-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.C8H15NO2/c1-5(2)4-7(8(11)12)9-6(3)10;1-6-3-4-7(5-9-6)8(10)11-2/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12);6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIQUTMXOXNFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC.CC(C)CC(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Chiral Piperidine Core

The (3S,6R)-6-methylpiperidine-3-carboxylate moiety is typically synthesized via asymmetric synthesis or chiral resolution methods. The stereochemistry can be introduced by:

Enzymatic reduction of corresponding ketones or lactams using stereoselective reductases, as demonstrated in related piperidine syntheses where biocatalysis provides high enantiomeric excess and yield.

Chiral pool synthesis starting from naturally occurring amino acids or chiral building blocks, followed by ring closure and functional group manipulations to install the methyl and carboxylate groups.

The methyl ester functionality is introduced by esterification of the carboxylic acid group, commonly using methanol under acidic or coupling reagent conditions.

Coupling with Acetyl-L-leucinate

The acetyl-L-leucinate fragment is attached through amide bond formation between the amino group of the leucine derivative and the carboxyl group of the piperidine moiety or vice versa.

Standard peptide coupling techniques are employed, such as:

Use of carbodiimide-based coupling reagents (e.g., N,N'-diisopropylcarbodiimide) combined with additives like Oxyma or HOBt to enhance coupling efficiency and suppress racemization.

Solid-phase peptide synthesis (SPPS) protocols using Fmoc or Boc protecting groups on amino acids, as described in peptide synthesis literature, can be adapted for this conjugate.

The acetyl group on leucinate is introduced either prior to coupling (using acetylated leucine derivatives) or post-coupling via acetylation reagents like acetic anhydride.

The compound methyl (3S,6R)-6-methylpiperidine-3-carboxylate acetyl-L-leucinate is commercially available with purity ≥95%, indicating that the synthetic routes yield high-quality products suitable for research and pharmaceutical applications.

Analytical characterization typically involves:

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm stereochemistry and chemical structure.

High-Performance Liquid Chromatography (HPLC) or Reverse Phase HPLC (RP-HPLC) for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and detection of impurities.

The stereochemical integrity during synthesis is maintained by employing mild reaction conditions and stereoselective reagents or enzymes, minimizing racemization.

Peptide coupling methodologies adapted from solid-phase synthesis protocols ensure efficient assembly of the acetyl-L-leucinate moiety with the piperidine derivative, with yields typically exceeding 85% and purities above 95% after purification.

The preparation of this compound involves a combination of stereoselective synthesis of the chiral piperidine core and peptide coupling techniques to attach the acetyl-L-leucinate fragment. Enzymatic methods and classical peptide synthesis strategies provide high stereochemical control and yield. Purification by RP-HPLC and characterization by NMR and LC-MS confirm product quality. While direct literature on this exact compound is limited, methodologies from related chiral piperidine and peptide syntheses offer a robust framework for its preparation.

Chemical Reactions Analysis

Types of Reactions

MFCD23135998 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters.

Scientific Research Applications

MFCD23135998 has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of MFCD23135998 involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (2S,3S)-2-methylpiperidine-3-carboxylate

- Key Structural Differences :

- Stereochemistry: (2S,3S) vs. (3S,6R) in the target compound.

- Substituents: A methyl group at position 2 (vs. 6-methyl in the target) and a methyl ester at position 3.

- Functional Groups: Lacks the acetyl-L-leucinate ester.

- Implications: The altered stereochemistry and substituent positions may lead to divergent binding affinities in biological systems.

((3S,6R)- and (3R,6R)-Pyrazino-isoquinolinyl)methyl Benzoates (11a/b)

- Key Structural Differences: Core Structure: Pyrazino-isoquinoline vs. piperidine. Esters: Benzoate (aromatic) vs. acetyl-L-leucinate (aliphatic, amino acid-derived). Substituents: Multiple methoxy and methyl groups on the aromatic ring.

- The aromatic system in 11a/b may confer rigidity, contrasting with the flexible piperidine scaffold of the target compound .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Key Structural Differences :

- Core Structure: Pyrimidine (heteroaromatic) vs. piperidine (saturated heterocycle).

- Functional Groups: Carboxylic acid vs. methyl ester and acetyl-L-leucinate esters.

- Implications :

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Stereochemistry | Functional Groups | Hypothetical logP* |

|---|---|---|---|---|---|

| Target Compound | Piperidine | 6-methyl, 3-carboxylate | (3S,6R) | Methyl ester, acetyl-L-leucinate | ~2.5 |

| Methyl (2S,3S)-2-methylpiperidine-3-carboxylate | Piperidine | 2-methyl, 3-carboxylate | (2S,3S) | Methyl ester | ~1.8 |

| Pyrazino-isoquinolinyl methyl benzoates (11a/b) | Pyrazino-isoquinoline | Methoxy, methyl, benzoate | (3S,6R) and (3R,6R) | Benzoate ester | ~3.2 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | 2-chloro, 6-methyl, 4-carboxylic acid | N/A | Carboxylic acid | ~1.0 |

*logP values are estimated based on structural features.

Research Findings and Implications

- Ester Functionality: Acetyl-L-leucinate may act as a prodrug moiety, leveraging amino acid transporters for cellular uptake, a feature absent in benzoate or simple methyl ester derivatives .

- Metabolic Considerations : Methyl esters are prone to hydrolysis in vivo, converting to carboxylic acids. The acetyl-L-leucinate group could delay this process, prolonging activity compared to pyrimidine carboxylic acids .

Biological Activity

Methyl (3S,6R)-6-methylpiperidine-3-carboxylate acetyl-L-leucinate is a synthetic compound that integrates a piperidine structure with an acetylated amino acid, specifically L-leucine. This unique combination enhances its potential applications in medicinal chemistry, particularly due to its stereochemistry and functional groups that contribute to its biological activities.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C16H30N2O

- Molecular Weight : 270.43 g/mol

- CAS Number : 1009376-82-2

The presence of the piperidine ring and the carboxylate group are crucial for its reactivity and interaction with biological targets.

This compound exhibits several biological activities primarily through its interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cathepsin K, which is implicated in bone resorption. In vitro studies indicate that it can significantly reduce CTX-I concentrations, demonstrating anti-bone resorption activity comparable to established drugs like MIV-711 .

- Binding Affinity : Interaction studies reveal that the compound binds effectively to specific biological targets, enhancing its therapeutic potential. For instance, molecular docking analyses suggest strong binding affinity to the active sites of relevant enzymes involved in metabolic pathways .

Summary of Findings

The biological activity of this compound has been evaluated through various assays, revealing its potential in therapeutic applications:

| Activity Type | IC50 Value | Reference |

|---|---|---|

| Cathepsin K Inhibition | 13.52 µM | |

| Anti-bone Resorption | Comparable to MIV-711 | |

| c-Met Kinase Inhibition | 8.6 nM |

Case Studies

- Case Study on Cathepsin K Inhibition : A series of piperidine derivatives were synthesized and screened for their inhibitory activity against cathepsin K. Among these, this compound exhibited significant inhibition, highlighting its potential as a treatment for osteoporosis .

- c-Met Kinase Activity : In studies focused on cancer therapeutics, the compound showed promising results in inhibiting c-Met kinase activity, which is crucial for tumor growth and metastasis. The most potent analogs demonstrated IC50 values in the low nanomolar range, indicating strong potential for further development .

Applications in Drug Development

Given its biological activities, this compound may serve as a scaffold for designing new therapeutic agents targeting bone diseases and certain cancers. Its dual functionality as both an amino acid derivative and a piperidine compound offers versatility in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl (3S,6R)-6-methylpiperidine-3-carboxylate, and how are stereochemical impurities minimized?

- Methodological Answer : The compound is synthesized via stereoselective methods such as chiral auxiliary-assisted cyclization or asymmetric hydrogenation. For example, self-condensation reactions of chiral starting materials (e.g., L-leucine derivatives) under inert atmospheres (N₂/Ar) ensure stereochemical fidelity . Automated continuous flow reactors are used industrially to enhance reproducibility, with yields monitored via chiral HPLC (>98% enantiomeric excess) .

- Critical Parameters :

- Temperature control (±2°C) during cyclization.

- Use of chiral catalysts (e.g., Ru-BINAP complexes).

- Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the compound characterized to confirm its stereochemical configuration and purity?

- Analytical Workflow :

-

Nuclear Magnetic Resonance (NMR) : H and C NMR (500 MHz, CDCl₃) to identify diastereotopic protons and confirm ring conformation .

-

Chiral HPLC : C18 column, mobile phase: hexane/isopropanol (90:10), flow rate 1 mL/min; retention time compared to enantiomeric standards .

-

Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ and rule out byproducts .

- Data Table : Common Analytical Parameters

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| H NMR | δ 3.65 (s, COOCH₃), δ 1.25 (d, J=6.5 Hz, CH(CH₃)) | Confirms ester and methyl groups |

| Chiral HPLC | tR = 8.2 min (major enantiomer) | Enantiopurity assessment |

| HRMS | m/z 228.1234 (calc. 228.1230) | Molecular formula validation |

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by stereochemical variations?

- Case Study : Conflicting IC₅₀ values in enzyme inhibition assays may arise from trace enantiomeric impurities (e.g., (3R,6S)-enantiomer).

- Resolution Strategy :

Repurification : Re-chromatograph using preparative HPLC (Chiralpak IA column) .

Bioassay Replication : Test both enantiomers separately against target enzymes (e.g., proteases) under standardized conditions (pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.